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molecular formula C10H12N2O2 B8524941 1,3-dihydro-1-(2-hydroxyethyl)-3-methyl-2H-benzimidazol-2-one

1,3-dihydro-1-(2-hydroxyethyl)-3-methyl-2H-benzimidazol-2-one

Cat. No. B8524941
M. Wt: 192.21 g/mol
InChI Key: VNQQCPQTKWXFOL-UHFFFAOYSA-N
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Patent
US04254127

Procedure details

To a stirred mixture of 30 parts of 1,3-dihydro-1-(2-hydroxyethyl)-3-methyl-2H-benzimidazol-2-one and 600 parts of trichloromethane are added dropwise 200 parts of thionyl chloride. Upon completion, stirring is continued for 6 hours at reflux temperature. The reaction mixture is allowed to cool and the solvent is evaporated. The residue is crystallized from 2-propanol (activated charcoal), yielding 18.2 parts of 1-(2-chloroethyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-one.
[Compound]
Name
30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]([CH3:13])[C:5]1=[O:14].S(Cl)([Cl:17])=O>ClC(Cl)Cl>[Cl:17][CH2:2][CH2:3][N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]([CH3:13])[C:5]1=[O:14]

Inputs

Step One
Name
30
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1C(N(C2=C1C=CC=C2)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Upon completion, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from 2-propanol (activated charcoal)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClCCN1C(N(C2=C1C=CC=C2)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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